molecular formula C13H11N3O2S B3013636 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione CAS No. 956261-79-3

5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione

Cat. No.: B3013636
CAS No.: 956261-79-3
M. Wt: 273.31
InChI Key: WOISTNUBYUGKNZ-UHFFFAOYSA-N
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Description

5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is a novel chemical entity designed for research use, featuring a thiazolidinedione (TZD) core coupled with a pyrazole-benzyl substituent. This structure is of significant interest in medicinal chemistry, particularly in the investigation of metabolic diseases and oncology. The TZD pharmacophore is well-established as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose homeostasis, lipid metabolism, and insulin sensitization . Compounds containing the TZD ring have been extensively studied as antidiabetic agents, with drugs like pioglitazone and rosiglitazone acting through this mechanism to enhance glucose uptake and improve glycemic control . Beyond metabolic research, TZD-based compounds have demonstrated promising antiproliferative activity against various human cancer cell lines, including breast, lung, and liver cancers, by inducing apoptosis and inhibiting cell proliferation . The incorporation of the 1H-pyrazol-1-yl moiety is a strategic modification aimed at exploring structure-activity relationships and potentially enhancing biological activity or selectivity for specific research targets. This product is intended for non-clinical research applications, including but not limited to, in vitro assay development, target validation, and as a building block in synthetic chemistry. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-[(4-pyrazol-1-ylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-12-11(19-13(18)15-12)8-9-2-4-10(5-3-9)16-7-1-6-14-16/h1-7,11H,8H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOISTNUBYUGKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Antidiabetic Properties

One of the most significant applications of 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is its potential as an antidiabetic agent. Compounds in the thiazolidine family are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Studies have shown that derivatives of thiazolidine-2,4-dione can improve insulin sensitivity, making them candidates for diabetes treatment .

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. The structural diversity provided by the pyrazole ring may enhance its interaction with biological targets involved in cancer proliferation. Preliminary studies have suggested that modifications at the 5th position can significantly influence its binding affinity to cancer-related proteins .

Antimicrobial Effects

The compound also displays antimicrobial activity. Thiazolidine derivatives have been reported to possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Synthesis and Evaluation

A study focused on synthesizing new thiazolidine derivatives based on the pyrazole scaffold evaluated their biological activities. The results indicated that certain derivatives exhibited significant antioxidant and anticancer activities compared to traditional drugs like phenazone .

Interaction Studies

Molecular docking studies have been employed to assess the binding affinity of this compound with PPARγ. These studies revealed that structural modifications could enhance binding efficiency and biological activity, suggesting a pathway for developing more potent antidiabetic agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
RosiglitazoneThiazolidinedione coreAntidiabetic
PioglitazoneThiazolidinedione coreAntidiabetic
DarglitazoneThiazolidinedione coreAntidiabetic
5-(Naphthalenesulfonyl)-2,4-thiazolidinedioneNaphthalene substitutionAntihyperglycemic
5-[2-(Hydroxyphenyl)-3-(naphthalen-2-yl)-thiazolidine]Hydroxyphenyl substitutionAnticancer

This table illustrates the unique position of this compound within the thiazolidine family, highlighting its potential advantages over traditional compounds like rosiglitazone and pioglitazone.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs include antidiabetic TZDs, anticancer derivatives, and compounds with modified substituents. Below is a comparative analysis:

Compound Name Structure Pharmacological Activity Key Findings References
5-[4-(1H-Pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione Thiazolane-2,4-dione core with 4-pyrazole-benzyl substituent Not explicitly reported Structural uniqueness suggests potential PPARγ modulation or novel targets.
Rosiglitazone (5-[4-[2-(N-Methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione) Thiazolidinedione core with pyridylamino-ethoxy-benzyl substituent Antidiabetic (PPARγ agonist) Effective in glycemic control but associated with cardiovascular risks.
Lobeglitazone (C₂₄H₂₄N₄O₅S) Thiazolidinedione with ethoxy-benzyl N-methylamino and methoxy-phenoxy-pyrimidine substituents Antidiabetic (PPARγ agonist) Improved selectivity for PPARγ, reduced side effects compared to rosiglitazone.
5-(1,3-Diaryl-1H-pyrazol-4-ylmethylene)-thiazolidine-2,4-dione derivatives Thiazolidinedione core conjugated with diarylpyrazole Anticancer Exhibits antiproliferative activity against cancer cell lines.

Key Comparisons:

Substituent Impact on Activity: The pyrazole-benzyl group in the target compound replaces the pyridylamino-ethoxy group in rosiglitazone. This substitution may alter PPARγ binding kinetics or introduce off-target effects. Pyrazole’s aromatic heterocycle could enhance metabolic stability compared to rosiglitazone’s ether linkage . Lobeglitazone’s extended substituents (methoxy-phenoxy-pyrimidine) improve PPARγ selectivity, suggesting that bulkier groups in the target compound might similarly enhance specificity .

Therapeutic Potential: While rosiglitazone and lobeglitazone are established antidiabetics, the anticancer activity of diarylpyrazole-TZD hybrids (e.g., ) implies that the pyrazole-benzyl group in the target compound could confer dual antidiabetic and antiproliferative properties .

Synthetic Accessibility :

  • Rosiglitazone’s synthesis involves multi-step etherification and amination , whereas the target compound’s pyrazole-benzyl group may be synthesized via condensation or Suzuki coupling, as seen in related pyrazole-thiazolidinedione hybrids .

Biological Activity

5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and research findings related to its efficacy against various diseases.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiazolidine-2,4-dione derivatives with pyrazole-containing compounds. The process often utilizes methods such as Knoevenagel condensation, which allows for the formation of the thiazolidine core structure essential for biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. In vitro evaluations have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiazolidine derivatives have shown GI₅₀ values in the low micromolar range against leukemia subpanel cell lines .

CompoundCell LineGI₅₀ (µM)
4dLeukemia2.12 - 4.58
4fLeukemia1.64 - 3.20

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain thiazolidine derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antitrypanosomal and Antiviral Activity

In addition to its anticancer and antimicrobial properties, research has explored the antitrypanosomal activity of related compounds. These derivatives have shown promising effects against Trypanosoma brucei, with minimal effects observed against viruses such as SARS-CoV and influenza .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications in the pyrazole and thiazolidine rings can significantly influence their efficacy:

  • Substituents on the Pyrazole Ring : The presence of electron-donating groups enhances cytotoxicity.
  • Thiazolidine Core Modifications : Variations in substituents on the thiazolidine ring can alter pharmacokinetics and bioavailability.

Case Study 1: Anticancer Screening

A series of synthesized thiazolidine derivatives were screened under the DTP NCI protocol, revealing that certain compounds exhibited potent activity against multiple cancer types. Notably, compound 4f showed significant selectivity towards leukemia cells compared to normal cells.

Case Study 2: Antimicrobial Evaluation

In a comparative study against standard antibiotics, several thiazolidine derivatives demonstrated superior efficacy in inhibiting bacterial growth, suggesting their potential as alternative therapeutic agents in treating resistant infections.

Q & A

Basic: What are the recommended synthetic routes for 5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of thiazolidinedione derivatives typically involves coupling a benzyl-substituted intermediate with the thiazolane-2,4-dione core. For example, Rosiglitazone (a structural analog) is synthesized via condensation of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde with thiazolidinedione under basic conditions . To optimize yields:

  • Use Knoevenagel condensation with catalytic piperidine in ethanol at reflux (70–80°C) .
  • Monitor intermediates via HPLC to ensure purity (>98%) .
  • Replace traditional solvents (e.g., toluene) with greener alternatives like ethanol or PEG-400 to improve sustainability .

Advanced: How can structural contradictions in X-ray crystallography data for this compound be resolved, particularly regarding polymorphism?

Methodological Answer:
Polymorphic forms of thiazolidinediones can lead to discrepancies in crystallographic data. For example, (+)-Rosiglitazone maleate exhibits multiple polymorphs with distinct bioactivities . To resolve contradictions:

  • Perform variable-temperature XRD to assess thermal stability of crystal forms .
  • Use SHELXL for refining high-resolution data, as it handles twinning and anisotropic displacement parameters effectively .
  • Validate results with solid-state NMR to confirm hydrogen-bonding patterns and lattice arrangements .

Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities at 0.1% levels .
  • FT-IR : Confirm the presence of thiazolane-2,4-dione carbonyl stretches (1740–1720 cm⁻¹) and pyrazole C–N vibrations (1600 cm⁻¹) .
  • DSC/TGA : Assess thermal degradation profiles; thiazolidinediones typically decompose above 200°C .

Advanced: How do structural modifications (e.g., pyrazole substitution) influence PPARγ binding affinity and selectivity?

Methodological Answer:
The pyrazole moiety enhances PPARγ agonism by forming hydrogen bonds with Ser289 and His449 in the ligand-binding domain . To evaluate modifications:

  • Conduct molecular docking (e.g., AutoDock Vina) using PDB ID 1PRG as the PPARγ template .
  • Compare IC₅₀ values in PPARγ reporter assays; Rosiglitazone (IC₅₀ = 30 nM) vs. Pioglitazone (IC₅₀ = 550 nM) demonstrates substituent-dependent activity .
  • Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring to improve metabolic stability .

Basic: What in vitro assays are suitable for preliminary screening of antidiabetic activity?

Methodological Answer:

  • 3T3-L1 Adipocyte Differentiation : Measure glucose uptake via 2-NBDG fluorescence ; TDZs typically enhance uptake by 2–3 fold at 10 µM .
  • PPARγ Transactivation : Use luciferase reporters in HEK293 cells transfected with PPARγ-GAL4 fusion plasmids .
  • CYP450 Inhibition : Screen for CYP3A4/2C8 interactions to predict drug-drug interactions .

Advanced: How can contradictory efficacy data in animal models (e.g., murine vs. primate) be reconciled?

Methodological Answer:
Species-specific PPARγ expression levels and pharmacokinetics often explain contradictions. For example:

  • Murine models overexpress PPARγ in adipose tissue, amplifying glucose-lowering effects .
  • In primates, evaluate plasma protein binding (e.g., >99% for Rosiglitazone) and hepatic clearance rates using LC-MS/MS .
  • Use genetically humanized PPARγ mice to bridge interspecies gaps .

Basic: What strategies mitigate oxidative degradation of the thiazolane-2,4-dione ring during storage?

Methodological Answer:

  • Store under argon atmosphere at –20°C to prevent ring-opening via photooxidation .
  • Add antioxidants (e.g., BHT at 0.01% w/w) to solid formulations .
  • Use amorphous dispersions with HPMCAS to enhance stability vs. crystalline forms .

Advanced: What computational methods predict metabolite formation for this compound?

Methodological Answer:

  • SyGMa Software : Simulates phase I/II metabolism; pyrazole rings are prone to CYP2C8-mediated hydroxylation .
  • MetaSite : Prioritizes metabolic hot spots (e.g., benzylic methylene group) based on MolSurf parameters .
  • Validate predictions with HR-MS/MS of hepatocyte incubations .

Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?

Methodological Answer:

  • Shake-flask method : Measure solubility in PBS (pH 7.4); typical TDZs have solubility <10 µg/mL .
  • Nanocrystal formulations : Reduce particle size to <200 nm via wet milling, increasing surface area by 5× .
  • Solid lipid nanoparticles (SLNs) : Use Compritol 888 ATO to achieve >80% encapsulation efficiency .

Advanced: What mechanistic insights explain off-target effects (e.g., cardiovascular risks) observed in some TDZs?

Methodological Answer:

  • ROS Generation : Thiazolidinediones increase mitochondrial ROS in cardiomyocytes via PPARγ-independent pathways; measure with DCFH-DA probes .
  • Fluid Retention : Inhibit renal ENaC channels; use patch-clamp electrophysiology in MDCK cells to quantify Na⁺ currents .
  • Clinical Biomarkers : Monitor NT-proBNP and troponin I levels in longitudinal studies .

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